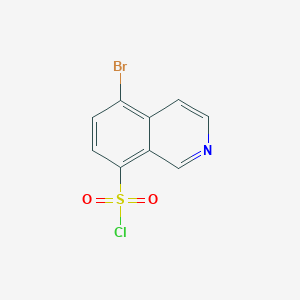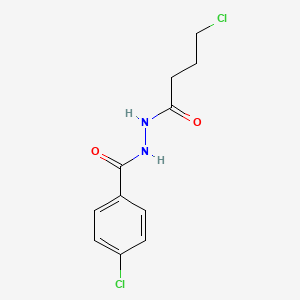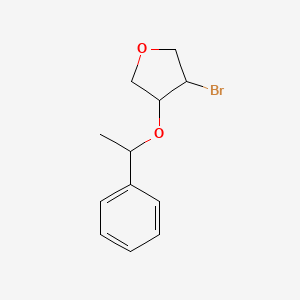![molecular formula C9H15N3 B15240704 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with a unique structure that makes it a valuable building block in medicinal chemistry. This compound is characterized by its fused pyrazole and piperazine rings, which provide a versatile scaffold for the development of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the catalytic hydrogenation of pyrazolo[1,5-A]pyrazinesThe use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective in this synthesis .
Industrial Production Methods: Industrial production methods for this compound focus on cost-efficiency and scalability. The synthesis can be performed on a multigram scale, making it suitable for large-scale production. The regioselectivity for direct insertion of substituents into the core structure is a critical aspect of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific catalysts .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing drugs targeting various diseases, including viral infections and cancer. The compound has shown potential as an inhibitor of hepatitis B virus (HBV) core protein, making it a promising candidate for antiviral therapies . Additionally, it is used in the synthesis of bioactive molecules for research in biology and chemistry .
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HBV core protein inhibitor, it disrupts the assembly of viral capsids, thereby inhibiting viral replication . The compound’s unique structure allows it to bind effectively to its targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be compared with other similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its isopropyl group, which enhances its bioactivity and specificity .
List of Similar Compounds:- 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazine
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
These compounds are used in various research applications and provide a basis for developing new bioactive molecules with improved properties .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
SBARZVHWIODCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2CCNCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)










![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
